

# Mavelertinib performance in patient-derived xenograft models

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## Compound Focus: Mavelertinib

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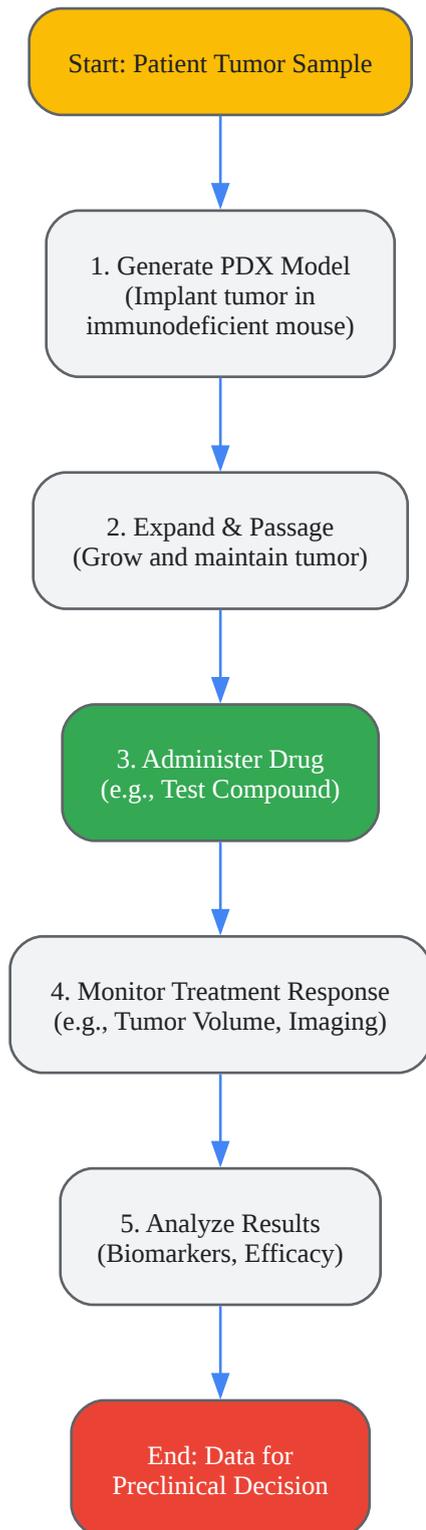
## Experimental Protocols in PDX Research

The following table summarizes the key steps from recent, detailed protocols for establishing and using PDX models, which are crucial for generating reliable preclinical data [1] [2] [3].

| Protocol Step              | Key Details  | Application Example   |
|----------------------------|--|---|
| <b>Model Generation</b>    | Implanting human tumor tissue into immunodeficient mice (e.g., NSG strain).                        | Used for esophageal squamous cell carcinoma (ESCC) and Acute Myeloid Leukemia (AML) [2] [1].                              |
| <b>Model Modification</b>  | Engineering models with bioluminescent reporters or a humanized immune system.                     | Creating bioluminescent AML models for therapy monitoring; humanized models for immunotherapy resistance studies [1] [3]. |
| <b>Therapeutic Testing</b> | Treating established PDX tumors with a therapeutic agent over multiple cycles.                     | Testing CAR-T cell therapy in AML; performing four cycles of ionizing radiation on ESCC models [1] [2].                   |
| <b>Response Evaluation</b> | Monitoring tumor volume (TVI), growth inhibition (TGI), and using imaging (e.g., bioluminescence). | Standard metrics for evaluating drug or treatment efficacy [1] [2].   |

The workflow below illustrates the generalized process of these protocols for evaluating a drug candidate in a PDX model.

PDX Model Drug Evaluation Workflow



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## Data Presentation in PDX Studies

When performance data is available, it is typically summarized in tables that allow for objective comparison. The table below outlines the types of quantitative data you can expect from a well-documented PDX study, based on standard reporting metrics [1] [2].

| Data Category      | Measured Variable             | Typical Format for Comparison  |
|--------------------|-------------------------------|--|
| Treatment Efficacy | Tumor Volume Inhibition (TVI) | Percentage (%) reduction vs. control group.                              |
|                    | Tumor Growth Inhibition (TGI) | Percentage (%) inhibition.   |
|                    | Bioluminescence Signal        | Radiance (p/sec/cm <sup>2</sup> /sr) over time.                          |
| Biomarker Analysis | Target Protein Expression     | Flow cytometry (e.g., % positive cells) or immunohistochemistry (score). |
|                    | Genetic Mutations             | DNA sequencing data (e.g., variant allele frequency).                    |
| Dosing & Response  | Optimal Dose                  | Dose in mg/kg producing maximal efficacy.                                |
|                    | Treatment Schedule            | Frequency and duration of administration.                                |

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## References

1. Protocol for the development of a bioluminescent AML ... [pmc.ncbi.nlm.nih.gov]

2. Protocol to establish patient-derived xenograft and ... [pmc.ncbi.nlm.nih.gov]

3. Protocol to generate a patient derived xenograft model of ... [pmc.ncbi.nlm.nih.gov]

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**Address:** Ontario, CA 91761, United States

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